molecular formula C₂₀H₂₃NO₁₂ B015334 beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate CAS No. 3053-17-6

beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate

Cat. No.: B015334
CAS No.: 3053-17-6
M. Wt: 469.4 g/mol
InChI Key: ILJYBOOYGRDODX-LCWAXJCOSA-N
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Description

Beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₃NO₁₂ and its molecular weight is 469.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in lactose metabolism, where it catalyzes the hydrolysis of lactose into glucose and galactose .

Mode of Action

O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside acts as a substrate for β-galactosidase . When this compound is cleaved by the enzyme, it releases o-nitrophenol , which can be quantified by colorimetric detection . This interaction allows for the investigation of the enzyme’s activity and mechanisms .

Biochemical Pathways

The compound is involved in the lactose metabolism pathway . By acting as a substrate for β-galactosidase, it aids in the breakdown of lactose, a disaccharide found in milk. The hydrolysis of this compound by β-galactosidase mimics the natural process of lactose digestion, providing insights into the enzyme’s function and the overall pathway .

Pharmacokinetics

It is soluble in Chloroform, DMF, DMSO, Ethyl Acetate, and Methanol , suggesting that it could be well-absorbed in the body. It is recommended to be stored at -20° C, indicating that it may require specific conditions for stability .

Result of Action

The cleavage of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside by β-galactosidase results in the release of o-nitrophenol . This compound can be detected colorimetrically, providing a quantitative measure of β-galactosidase activity . This can be particularly useful in diagnosing conditions like lactose intolerance or lysosomal storage disorders, where β-galactosidase activity may be altered .

Action Environment

The action of O-Nitrophenyl 2,3,4,6-tetra-O-acetyl-beta-D-galactopyranoside is influenced by environmental factors such as temperature and pH. For instance, its storage at -20° C suggests that low temperatures may be necessary for maintaining its stability . Additionally, the activity of β-galactosidase, its target enzyme, is known to be affected by pH, with optimal activity often observed at slightly acidic to neutral pH levels .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-8-6-5-7-14(15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYBOOYGRDODX-LCWAXJCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3053-17-6
Record name beta-D-Galactopyranoside, 2-nitrophenyl, 2,3,4,6-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003053176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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